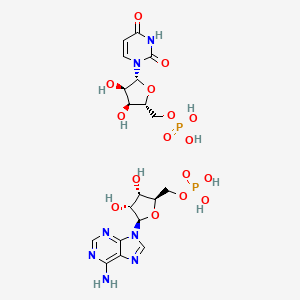
2-(6-Methylpyridin-2-yl)isoindolin-1,3-dion
Übersicht
Beschreibung
6-Methyl-2-(phthalimido)pyridine (6MPP) is an organic compound that has been used in a variety of scientific research applications. It is an aromatic heterocyclic compound containing both a pyridine ring and a phthalimide moiety. 6MPP is a colorless solid that is soluble in polar solvents such as ethanol and dimethyl sulfoxide. It has a molecular weight of 203.22 g/mol and is widely available commercially.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Ihr Strukturmotiv findet sich in vielen bioaktiven Molekülen wieder, die auf ihr therapeutisches Potenzial hin untersucht werden. Das Vorhandensein sowohl von Pyridin- als auch von Phthalimidgruppen macht sie zu einem vielseitigen Vorläufer für die Synthese von Verbindungen mit potenziellen antipsychotischen und neuroprotektiven Wirkungen .
Organische Synthese
Als Baustein in der organischen Synthese wird 2-(6-Methylpyridin-2-yl)isoindolin-1,3-dion zum Aufbau komplexer organischer Moleküle verwendet. Seine Reaktivität ermöglicht verschiedene Transformationen, was es zu einer wertvollen Verbindung in der synthetischen Chemie macht .
Studien zur biologischen Aktivität
Die biologischen Aktivitäten von Derivaten dieser Verbindung sind von großem Interesse. Studien konzentrieren sich auf das Verständnis der Struktur-Wirkungs-Beziehungen, um das Potenzial dieser Derivate als Therapeutika freizuschalten .
Nachhaltige Chemie
Die Forschung konzentriert sich auch auf die Entwicklung umweltfreundlicher Synthesewege für This compound und seine Derivate. Dazu gehören die Erforschung lösungsmittelfreier Bedingungen und grüner Chemieprinzipien, um die Umweltbelastung der chemischen Synthese zu minimieren .
Wirkmechanismus
Target of Action
The primary targets of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, regulating a variety of functions including mood, reward, and motor control.
Mode of Action
2-(6-methylpyridin-2-yl)isoindoline-1,3-dione interacts with its targets, the dopamine receptors, by binding to them. This binding can modulate the activity of these receptors, leading to changes in the signaling pathways they control .
Biochemical Pathways
Upon interaction with the dopamine receptors, 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione affects several biochemical pathways. These include pathways involved in mood regulation and motor control, among others . The downstream effects of these pathway alterations can lead to changes in physiological and psychological states.
Pharmacokinetics
It is expected that these properties would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione’s action include changes in cell signaling and function due to its interaction with dopamine receptors . These changes can lead to alterations in mood and motor control, among other effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione. For instance, factors such as pH and temperature can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other molecules can influence the compound’s efficacy by competing for the same targets or by modulating the same pathways .
Biochemische Analyse
Biochemical Properties
Isoindoline derivatives have been shown to interact with various enzymes and proteins . For instance, some isoindolines have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Cellular Effects
Isoindoline derivatives have been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, some isoindolines have been found to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Molecular Mechanism
In silico analysis suggests that isoindolines have properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Dosage Effects in Animal Models
Eigenschaften
IUPAC Name |
2-(6-methylpyridin-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14(16)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNKFWRAPXKASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351141 | |
| Record name | 6-Methyl-2-(phthalimido)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36932-61-3 | |
| Record name | 6-Methyl-2-(phthalimido)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)










![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)


